molecular formula C12H18O2 B14381592 2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane CAS No. 88376-86-7

2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane

Cat. No.: B14381592
CAS No.: 88376-86-7
M. Wt: 194.27 g/mol
InChI Key: MSUAVOZOBASPAG-UHFFFAOYSA-N
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Description

2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane is an organic compound with a complex structure that includes both alkyne and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane typically involves the reaction of 2-methylhex-1-en-5-yn-3-ol with an appropriate oxane derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.

    Substitution: The ether linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Nucleophiles such as sodium alkoxides or thiolates can be used under basic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted ethers or thiols.

Scientific Research Applications

2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the ether linkage can interact with nucleophiles. These interactions can lead to the formation of various products and influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhex-5-en-3-yn-2-ol: A related compound with similar alkyne and alcohol functional groups.

    2,6-Dimethylnon-1-en-3-yn-5-yl ester: Another compound with a similar alkyne structure.

Uniqueness

2-[(2-Methylhex-1-en-5-yn-3-yl)oxy]oxane is unique due to its combination of alkyne and ether functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and scientific research.

Properties

CAS No.

88376-86-7

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2-(2-methylhex-1-en-5-yn-3-yloxy)oxane

InChI

InChI=1S/C12H18O2/c1-4-7-11(10(2)3)14-12-8-5-6-9-13-12/h1,11-12H,2,5-9H2,3H3

InChI Key

MSUAVOZOBASPAG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CC#C)OC1CCCCO1

Origin of Product

United States

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